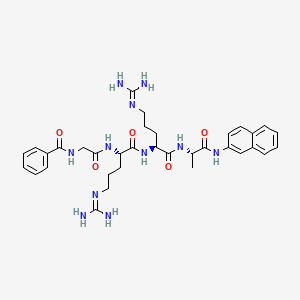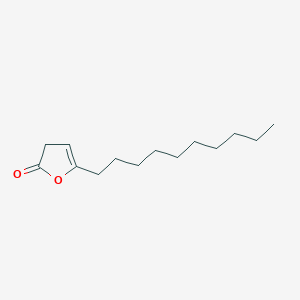
2(3H)-Furanone, 5-decyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2(3H)-Furanone, 5-decyl- can be achieved through various synthetic routes. One common method involves the cyclization of hydroxy acids. The reaction conditions typically include the use of acidic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2(3H)-Furanone, 5-decyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2(3H)-Furanone, 5-decyl- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lactone chemistry and reactivity.
Medicine: Research into its biological activity has potential implications for the development of new pharmaceuticals.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-decyl- involves its interaction with specific molecular targets in the organisms that utilize it for chemical communication. The compound binds to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in these processes are still under investigation, but it is known that the compound plays a crucial role in the mating and aggregation behaviors of certain beetle species .
Comparison with Similar Compounds
2(3H)-Furanone, 5-decyl- can be compared with other similar lactones, such as:
Gamma-decalactone: Another lactone with a similar structure but a shorter alkyl chain.
Gamma-dodecalactone: Similar in structure but with a different chain length.
Gamma-hexalactone: A smaller lactone with a shorter alkyl chain.
The uniqueness of 2(3H)-Furanone, 5-decyl- lies in its specific chain length, which influences its volatility and interaction with olfactory receptors, making it particularly effective in the chemical communication systems of certain beetles .
Properties
CAS No. |
83469-89-0 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5-decyl-3H-furan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11H,2-10,12H2,1H3 |
InChI Key |
FLHXQCACDMPAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


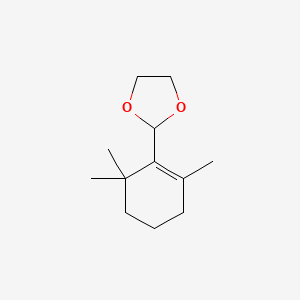
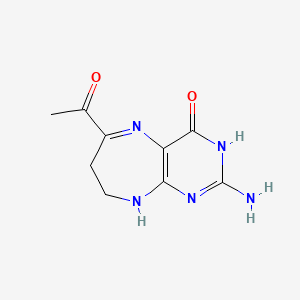
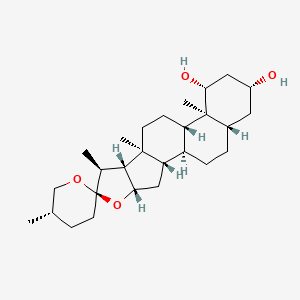
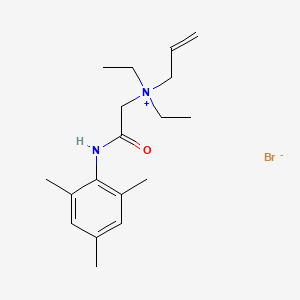
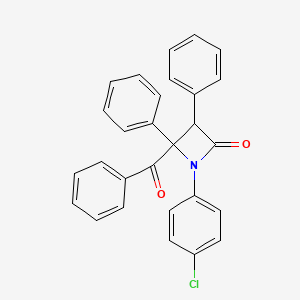
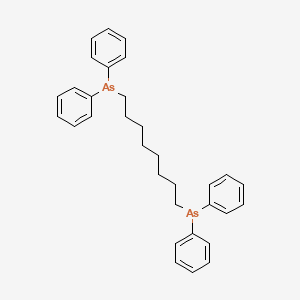
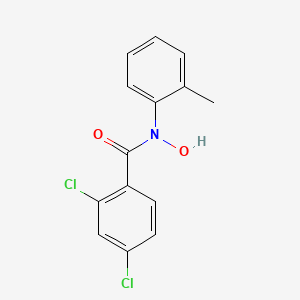
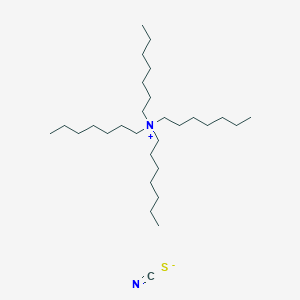
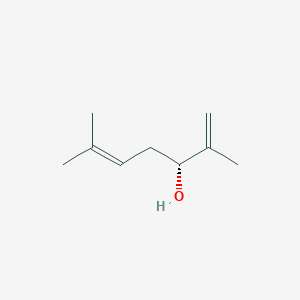

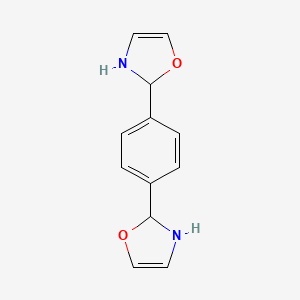
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)

